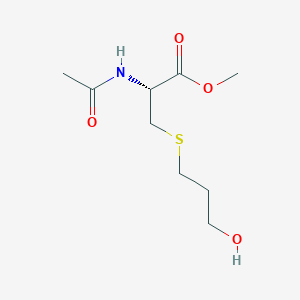
(R)-Methyl 2-acetamido-3-((3-hydroxypropyl)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is a metabolite of certain volatile organic compounds (VOCs) and is often used as a biomarker for exposure to these compounds. It is a derivative of l-cysteine, an amino acid, and is formed through the acetylation of the thiol group and the addition of a hydroxypropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine typically involves the reaction of l-cysteine with 3-hydroxypropyl-1-methyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of l-cysteine attacks the halide, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various acyl derivatives.
科学的研究の応用
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine has several scientific research applications:
Chemistry: Used as a standard for analytical methods to detect and quantify VOC exposure.
Biology: Serves as a biomarker for studying the effects of VOC exposure on biological systems.
Medicine: Investigated for its potential role in diagnosing and monitoring diseases related to VOC exposure.
Industry: Used in environmental monitoring to assess air quality and exposure to harmful VOCs.
作用機序
The mechanism by which N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine exerts its effects involves its role as a biomarker for VOC exposure. Upon exposure to VOCs, the body metabolizes these compounds, and N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is formed as a metabolite. This compound can then be detected in biological samples, providing information about the level and duration of exposure. The molecular targets and pathways involved include the enzymes responsible for the metabolism of VOCs and the subsequent formation of N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine.
類似化合物との比較
Similar Compounds
- N-acetyl-S-(2-hydroxy-3-butenyl)-l-cysteine
- N-acetyl-S-(benzyl)-l-cysteine
- N-acetyl-S-(2-carboxyethyl)-l-cysteine
Uniqueness
N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine is unique due to its specific structure, which includes a hydroxypropyl group and a methyl group. This structure allows it to serve as a specific biomarker for certain VOCs, distinguishing it from other similar compounds that may be biomarkers for different VOCs or other environmental contaminants.
特性
分子式 |
C9H17NO4S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
methyl (2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H17NO4S/c1-7(12)10-8(9(13)14-2)6-15-5-3-4-11/h8,11H,3-6H2,1-2H3,(H,10,12)/t8-/m0/s1 |
InChIキー |
YZJQOAPZJWFRFK-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSCCCO)C(=O)OC |
正規SMILES |
CC(=O)NC(CSCCCO)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


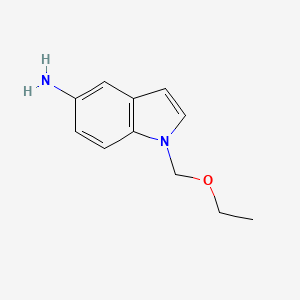
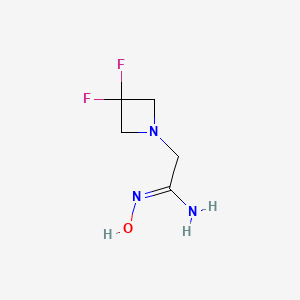
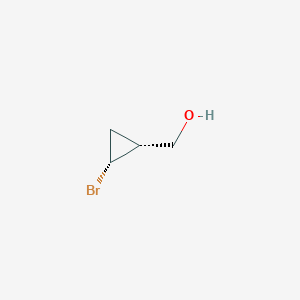
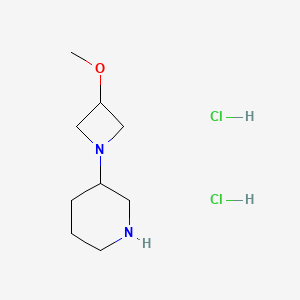
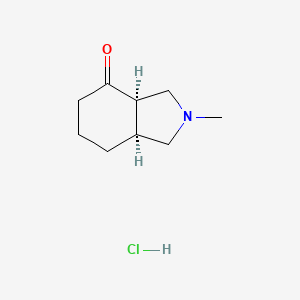

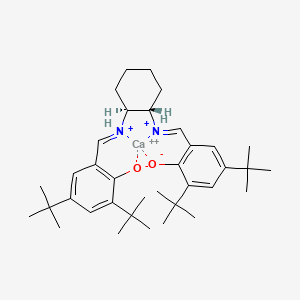
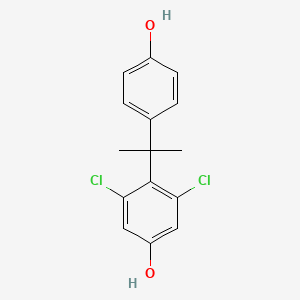
![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)
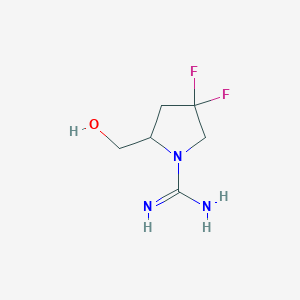

![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)
